molecular formula C10H13NO2S2 B12999591 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid

4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12999591
M. Wt: 243.4 g/mol
InChI Key: WJMOSUOVPLCJRN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The specific molecular targets and pathways may vary depending on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(Thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring system but differ in their specific functional groups and pharmacological properties.

Uniqueness: this compound is unique due to its specific structure, which includes a thiomorpholine ring and a carboxylic acid group. This unique structure may confer specific biological activities and applications that distinguish it from other thiophene derivatives.

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S2/c12-10(13)9-7-14-5-3-11(9)6-8-2-1-4-15-8/h1-2,4,9H,3,5-7H2,(H,12,13)

InChI Key

WJMOSUOVPLCJRN-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1CC2=CC=CS2)C(=O)O

Origin of Product

United States

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